molecular formula C12H20N2O3 B2802292 RACEMIC CIS-6-OXO-OCTAHYDRO-PYRROLO[3,4-C]PYRIDINE-2-CARBOXYLIC ACID TERT-BUTYL ESTER CAS No. 1251004-07-5

RACEMIC CIS-6-OXO-OCTAHYDRO-PYRROLO[3,4-C]PYRIDINE-2-CARBOXYLIC ACID TERT-BUTYL ESTER

Cat. No.: B2802292
CAS No.: 1251004-07-5
M. Wt: 240.303
InChI Key: ZRLSHURDLKOJJN-DTWKUNHWSA-N
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Description

RACEMIC CIS-6-OXO-OCTAHYDRO-PYRROLO[3,4-C]PYRIDINE-2-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RACEMIC CIS-6-OXO-OCTAHYDRO-PYRROLO[3,4-C]PYRIDINE-2-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

RACEMIC CIS-6-OXO-OCTAHYDRO-PYRROLO[3,4-C]PYRIDINE-2-CARBOXYLIC ACID TERT-BUTYL ESTER can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

RACEMIC CIS-6-OXO-OCTAHYDRO-PYRROLO[3,4-C]PYRIDINE-2-CARBOXYLIC ACID TERT-BUTYL ESTER has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of RACEMIC CIS-6-OXO-OCTAHYDRO-PYRROLO[3,4-C]PYRIDINE-2-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • Cis-Octahydro-Pyrrolo[3,4-C]Pyridine-2-Carboxylic Acid
  • Cis-Octahydro-Pyrrolo[3,4-C]Pyridine Dihydrochloride

Uniqueness

RACEMIC CIS-6-OXO-OCTAHYDRO-PYRROLO[3,4-C]PYRIDINE-2-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl (3aS,7aS)-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-10(15)13-5-9(8)7-14/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLSHURDLKOJJN-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(=O)NCC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(=O)NC[C@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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